N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

INMT Indolethylamine N-methyltransferase Enzyme inhibition

Researchers exploring indolethylamine N-methyltransferase (INMT) pharmacology face a critical gap: the 2- and 4-tetrazolyl regioisomers of this benzamide scaffold are commercially cataloged, yet their 3-substituted analog-the only regioisomer with a confirmed on-target Ki (12 µM against human INMT)-is frequently unavailable, forcing teams to infer SAR from positional isomers known to exhibit opposite functional profiles in related chemotypes. This compound resolves that gap as the definitive 3-(5-methyl-1H-tetrazol-1-yl)benzamide reference standard: • Confirmed INMT inhibitory interaction (Ki = 12,000 nM) provides a validated starting point for iterative medicinal chemistry optimization. • Regiospecific meta-tetrazole geometry (logP 2.07; tPSA 123.81 Ų) enables accurate ADME model calibration for parallel tetrazole-benzamide libraries. • Inclusion in selectivity panels alongside 2- and 4-isomers prevents false chemotype-wide conclusions and supports patent-specific composition-of-matter claims. Supplied as a pre-weighed solid with batch-specific analytical documentation. Immediate global shipment from stock; custom synthesis and scale-up available upon request.

Molecular Formula C19H18N6O
Molecular Weight 346.4 g/mol
Cat. No. B12160410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC19H18N6O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H18N6O/c1-13-22-23-24-25(13)16-6-4-5-14(11-16)19(26)20-10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10H2,1H3,(H,20,26)
InChIKeyGNXSOJNDVDGCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 47 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide – a 3‑Tetrazolyl Benzamide with Documented INMT Binding


N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (C19H18N6O, MW 346.39) is a synthetic small molecule that combines a tryptamine-derived indole-ethylamine tail with a 3‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide core . The 3‑substitution pattern places the tetrazole meta to the amide linkage, distinguishing it from the 2‑ and 4‑regioisomers [1]. Publicly curated bioactivity data indicate a modest inhibitory interaction with human indolethylamine N‑methyltransferase (INMT; Ki = 12 000 nM), but no potent activity against common CNS or oncology targets has been reported as of mid‑2026 [2].

Why the 3‑Tetrazolyl Regioisomer Cannot Be Replaced by Its 2‑ or 4‑Substituted Analogs Without Experimental Validation


Tetrazole regioisomers on the central benzamide ring display markedly different hydrogen‑bonding geometries, dipole moments, and steric profiles [1]. In the structurally related estrogen‑receptor tetrazolyl‑indole series, N‑2 vs. N‑3 regioisomers produced opposite functional profiles (agonist vs. antagonist), demonstrating that even a positional shift can reverse pharmacology [2]. Therefore, the 3‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide scaffold must be treated as a distinct chemical entity whose target selectivity, cellular permeability, and metabolic stability cannot be inferred from the 2‑ or 4‑tetrazolyl analogs without dedicated comparative data.

Quantitative Differentiation: N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide vs. Closest Analogs


INMT Inhibition: Direct Binding Data for the 3‑Regioisomer vs. Structurally Distinct Tetrazole Compounds

The only publicly available target‑engagement data for the 3‑tetrazolyl regioisomer is its inhibition of human indolethylamine N‑methyltransferase, with a Ki of 12 000 nM (12 µM) [1]. This value is approximately 100‑fold weaker than the low‑nanomolar affinities observed for certain tetrazole‑containing inhibitors of other enzymes (e.g., TSHR antagonist IC50 = 82 nM for a chemically unrelated tetrazole scaffold [2]), highlighting that the 3‑tetrazolyl benzamide is a weak INMT binder but provides a clean starting point for chemical probe optimization.

INMT Indolethylamine N-methyltransferase Enzyme inhibition

Regioisomeric Selectivity: Distinct Physicochemical and Predicted ADME Profiles Between 3‑, 2‑, and 4‑Tetrazolyl Benzamide Isomers

The 3‑tetrazolyl isomer (logP = 2.07, tPSA = 123.8 Ų) can be compared with computed data for the 4‑tetrazolyl analog (identical molecular formula; predicted logP differences estimated at ≤0.3‑0.5 units based on fragment‑based methods [1]). While no experimentally measured logD7.4 or solubility data exist for the direct comparison set, the meta‑positioned tetrazole in the 3‑isomer is expected to reduce molecular planarity relative to the para‑substituted analog, potentially improving aqueous solubility and reducing CYP450 binding [2]. These properties make the 3‑isomer a more attractive starting point for lead optimization than the 2‑ or 4‑regioisomers.

Physicochemical properties Regioisomer comparison Drug-likeness

Structural Determinants of Estrogen Receptor Binding: N‑3 vs. N‑2 Tetrazole Regioisomers Show Opposing Functional Activity

In a closely related tetrazolyl‑indole series, the N‑2 tetrazole regioisomers acted as moderate ER antagonists, while N‑3 regioisomers behaved as agonists [1]. One N‑3 compound achieved 100% contraceptive efficacy at 10 mg/kg in vivo, demonstrating that the position of the tetrazole attachment is a critical determinant of both in vitro pharmacology and in vivo efficacy [1]. Although the exact compound under consideration lacks ER activity data, the established regioisomer‑dependent pharmacology strongly suggests that the 3‑tetrazolyl benzamide series will exhibit a distinct selectivity fingerprint compared to the 2‑tetrazolyl series.

Estrogen receptor Regioisomer pharmacology Functional selectivity

Recommended Use Cases for N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide Based on Current Evidence


INMT Chemical Probe Development

The compound’s measured Ki of 12 µM against human INMT [1] establishes it as a low‑potency starting point for iterative medicinal chemistry optimization. Procurement of the 3‑regioisomer (rather than the 2‑ or 4‑isomers) ensures that any structure‑activity relationship (SAR) exploration begins from a scaffold with a confirmed, albeit weak, on‑target interaction.

Regioisomer‑Specific Selectivity Screening

Because tetrazole regioisomers can display opposing pharmacology (as shown for ER ligands [2]), the 3‑substituted benzamide should be included in selectivity panels whenever the 2‑ or 4‑regioisomer is being profiled. This prevents false conclusions about the entire chemotype and supports patent‑specific composition‑of‑matter claims.

Physicochemical Benchmarking of Meta‑Substituted Tetrazole Scaffolds

With a measured logP of 2.07 and tPSA of 123.8 Ų , the compound serves as a reference point for computational models predicting the solubility and permeability of meta‑tetrazole benzamides. CROs and screening collections can use it to calibrate ADME predictions for parallel libraries.

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